molecular formula C8H3BrClN3O2 B2430272 7-Bromo-4-chloro-6-nitroquinazoline CAS No. 1260769-84-3

7-Bromo-4-chloro-6-nitroquinazoline

Cat. No. B2430272
CAS RN: 1260769-84-3
M. Wt: 288.49
InChI Key: CLFMVWYFEFZBTR-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H3BrClN3O2 and a molecular weight of 288.49 . .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrClN3O2/c9-5-2-6-4 (1-7 (5)13 (14)15)8 (10)12-3-11-6/h1-3H . This code provides a specific representation of the molecule’s structure.

. It has a molecular weight of 288.49 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • 7-Bromo-4-chloro-6-nitroquinazoline is utilized as a key intermediate in the synthesis of PI3K/mTOR inhibitors, demonstrating its significance in medicinal chemistry. The optimized synthetic methods for this compound enhance its potential in developing quinoline inhibitors (Lei et al., 2015).

Anticancer Applications

  • Certain derivatives of 4-anilinoquinazolines, which can be synthesized from compounds like this compound, have shown significant cytotoxic effects against tumor cell lines. These derivatives also demonstrated genotoxic effects, induction of necrosis, and changes in actin cytoskeleton in tumor cells, indicating their potential in cancer research (Jantová et al., 2001).

Synthetic Methodology Development

  • Research has been conducted on developing efficient synthetic routes for compounds like KF31327, a phosphodiesterase V inhibitor, using 7-chloro-2,4(1H,3H)-quinazolinedione, which is closely related to this compound. This showcases the compound's role in facilitating the synthesis of important pharmaceuticals (Fujino et al., 2001).

Prodrug Systems

  • This compound derivatives have been studied as potential prodrug systems for bioreductive activation, indicating their applicability in developing targeted drug delivery systems (Couch et al., 2008).

Solid-Phase Synthesis

  • The compound has been used in solid-phase synthesis methods, such as the synthesis of dihydropyrazinoquinazolines, further underscoring its utility in complex chemical syntheses (Zhang et al., 2008).

Antimicrobial Activity

  • Novel quinazolinone-based monoazo reactive dyes, synthesized from related quinazoline derivatives, have shown promising antimicrobial activity. This suggests the potential use of this compound in the development of antimicrobial agents (Patel & Patel, 2011).

Antifungal Properties

  • Derivatives like 6-bromo-3-chloro-8-quinolinol, synthesized from compounds similar to this compound, have exhibited significant antifungal properties, highlighting its relevance in addressing fungal infections (Gershon et al., 1996).

Antibacterial Applications

  • Research on 8-nitrofluoroquinolone derivatives, which can be derived from related quinazolines, has shown promising antibacterial properties against both gram-positive and gram-negative strains. This indicates the potential of this compound in antibiotic development (Al-Hiari et al., 2007).

Photolabile Protecting Groups

  • Brominated hydroxyquinoline, closely related to this compound, has been used as a photolabile protecting group. Its high efficiency and multiphoton sensitivity make it useful in the development of light-sensitive compounds for biological applications (Fedoryak & Dore, 2002).

properties

IUPAC Name

7-bromo-4-chloro-6-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFMVWYFEFZBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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